

Famotidine-13C,d3 CAS number and molecular formula

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Compound of Interest

Compound Name: *Famotidine-13C,d3*

Cat. No.: *B8135543*

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An In-depth Technical Guide to Famotidine-13C,d3

This technical guide provides a comprehensive overview of **Famotidine-13C,d3**, a stable isotope-labeled analog of Famotidine. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications in bioanalytical methods, and the relevant physiological signaling pathways of its unlabeled counterpart, Famotidine.

Core Properties of Famotidine-13C,d3

Famotidine-13C,d3 is a high-purity reference standard essential for analytical and quality control applications.^[1] Its primary utility lies in its application as an internal standard for the precise quantification of Famotidine in various biological matrices through mass spectrometry-based assays.

Property	Value
CAS Number	2744683-81-4
Molecular Formula	C ₇ ¹³ CH ₁₂ D ₃ N ₇ O ₂ S ₃ [2][3][4]
Molecular Weight	341.46 g/mol [4][5]
Synonyms	3-(((2-((Diaminomethylene)amino)thiazol-4-yl)methyl)thio)-N'-sulfamoylpropanimidamide 13C-d3, 3-(((2-Guanidinothiazol-4-yl)methyl)thio)-N-sulfamoylpropan-1-13C-2,3,3-d3-imidamide

Application in Quantitative Bioanalysis

Famotidine-13C,d3 serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the accurate determination of Famotidine concentrations in biological samples such as human plasma and urine.[6][7]

Experimental Protocol: Quantification of Famotidine in Human Plasma and Urine by LC-MS

The following is a detailed methodology for the quantitative analysis of Famotidine using **Famotidine-13C,d3** as an internal standard.

1. Preparation of Standard Solutions:

- Stock solutions of both Famotidine and the internal standard, **Famotidine-13C,d3**, are prepared in 30% methanol.[6]
- Working standard solutions of Famotidine are prepared for plasma samples with a concentration range of 6.31 ng/mL to 2.52 x 10³ ng/mL.[6]
- For urine samples, working standard solutions of Famotidine are prepared in a range between 0.188 µg/mL and 75.0 µg/mL.[6]

- The working solution of the internal standard is prepared at a final concentration of 83.3 ng/mL for plasma analysis and 6.25 µg/mL for urine analysis.[6]

2. Sample Preparation:

- Plasma Samples:
 - To 150 µL of blank plasma, add 15 µL of the Famotidine working solution and 15 µL of the internal standard working solution.[6]
 - Alkalize the plasma samples with ammonium hydroxide.
 - Perform liquid-liquid extraction twice with ethyl acetate.[7]
- Urine Samples:
 - To 25 µL of blank urine, add 10 µL of the Famotidine working solution and 10 µL of the internal standard working solution.[6]
 - Urine samples are directly diluted with the initial mobile phase before injection into the HPLC system.[6][7]

3. Chromatographic Conditions:

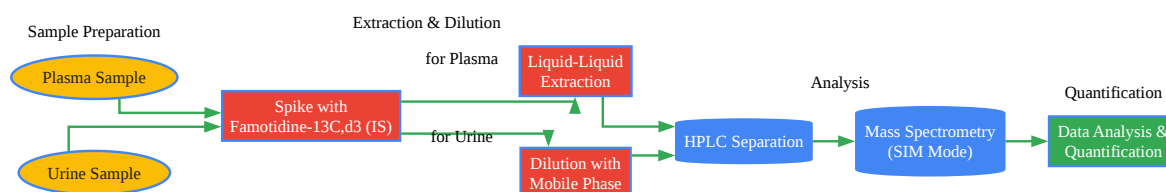
- Column: Phenomenex Synergi™ Hydro-RP™ column.[6]
- Mobile Phase: A gradient elution of acetonitrile and 10 mM ammonium acetate aqueous solution (pH 8.3, adjusted with ammonium hydroxide).[6][7]
- Flow Rate: 0.4 mL/min.[8]

4. Mass Spectrometry Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).[6]
- Detection Method: Selected Ion Monitoring (SIM).[6]

- **Monitored Transitions:** The product ion at m/z 189 is chosen for the quantification of Famotidine, while the product ion at m/z 192 is used for the internal standard, $^{13}\text{C}_3$ -famotidine.[6]

Below is a graphical representation of the experimental workflow.



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Bioanalytical workflow for Famotidine quantification.

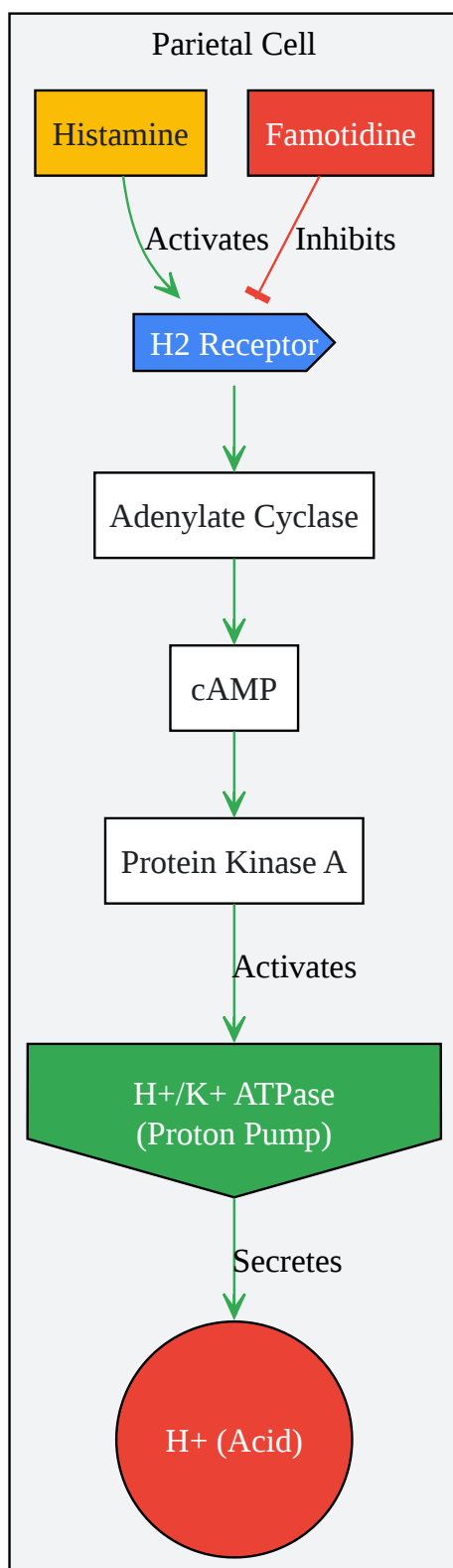
Mechanism of Action and Signaling Pathways of Famotidine

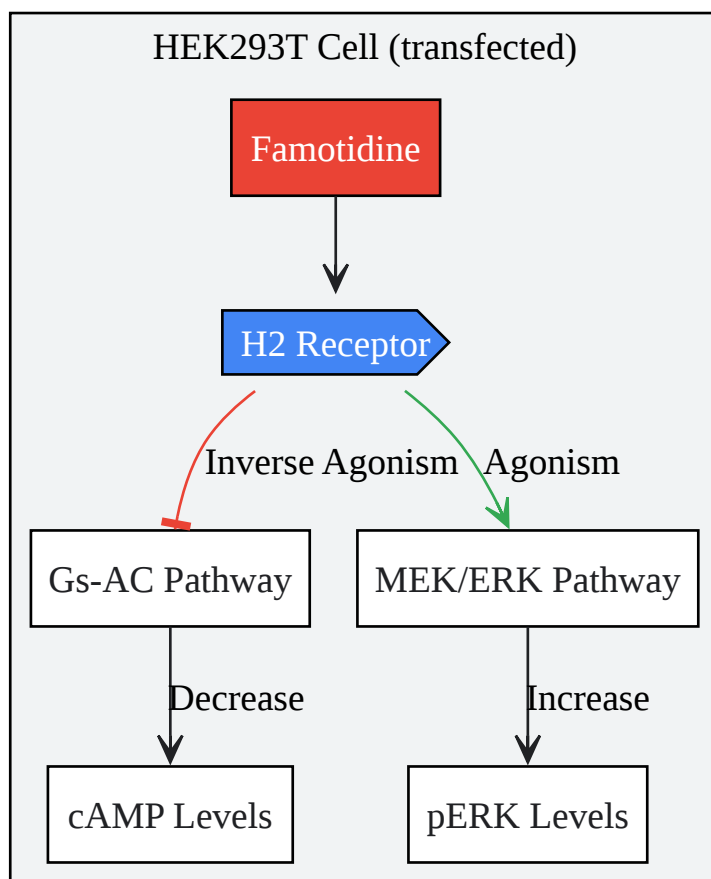
Famotidine is a competitive histamine H₂ receptor antagonist.[3][4] Its primary pharmacodynamic effect is the inhibition of gastric acid secretion.[5]

Canonical Signaling Pathway: Inhibition of Gastric Acid Secretion

Histamine, released from enterochromaffin-like (ECL) cells, binds to H₂ receptors on the basolateral membrane of gastric parietal cells.[3] This activation of H₂ receptors stimulates a signaling cascade that results in the secretion of gastric acid.[2][9] Famotidine competitively blocks the H₂ receptor, thereby inhibiting this pathway and reducing gastric acid production.[2][3][9]

The canonical signaling pathway is illustrated below.





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